molecular formula C10H17ClN2O3 B13470585 1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one

1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one

Cat. No.: B13470585
M. Wt: 248.70 g/mol
InChI Key: UMSYAMOITWSSLB-UHFFFAOYSA-N
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Description

1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chloroacetyl group and a methoxypropanone moiety. Its molecular formula is C10H17ClN2O2.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds .

Scientific Research Applications

1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethan-1-one
  • 2-[4-(2-chloroacetyl)piperazin-1-yl]-N,N-dimethylacetamide hydrochloride
  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles

Uniqueness

1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H17ClN2O3

Molecular Weight

248.70 g/mol

IUPAC Name

1-[4-(2-chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one

InChI

InChI=1S/C10H17ClN2O3/c1-16-7-2-9(14)12-3-5-13(6-4-12)10(15)8-11/h2-8H2,1H3

InChI Key

UMSYAMOITWSSLB-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)N1CCN(CC1)C(=O)CCl

Origin of Product

United States

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